molecular formula C10H11BrFNO2S2 B3012261 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine CAS No. 1771023-89-2

4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine

Cat. No.: B3012261
CAS No.: 1771023-89-2
M. Wt: 340.23
InChI Key: IICFQEAQMJLVOE-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine (CAS: 1771023-89-2) is a thiomorpholine derivative featuring a sulfonyl group attached to a 4-bromo-2-fluorophenyl ring. Its molecular formula is C₁₀H₁₁BrFNO₂S₂, with a molecular weight of 340.23 g/mol . Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, offers enhanced lipophilicity compared to morpholine due to the sulfur atom’s larger atomic radius and polarizability . The sulfonyl group contributes to hydrogen-bonding capabilities and electronic effects, influencing reactivity and biological interactions. This compound is commercially available for research purposes, with suppliers listed in specialized chemical databases .

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)sulfonylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2S2/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICFQEAQMJLVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzenesulfonyl chloride and thiomorpholine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine
  • Molecular Formula : C10H10BrFNO2S
  • CAS Number : 1771023-89-2

The compound features a thiomorpholine ring, which is a six-membered ring containing sulfur, contributing to its unique chemical properties. The presence of the bromo and fluoro substituents on the phenyl ring enhances its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

  • Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. The sulfonyl group may enhance interaction with biological targets involved in cancer pathways.
  • Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Drug Development

This compound serves as an essential building block in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for modifications that can lead to enhanced efficacy and reduced side effects in drug formulations.

Material Science

In addition to its biological applications, this compound is being investigated for its utility in developing new materials, particularly polymers with specific electrical or thermal properties. The incorporation of thiomorpholine into polymer matrices can improve flexibility and chemical resistance.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thiomorpholine exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis through mitochondrial pathways, highlighting the potential of this compound as an anticancer agent.

Case Study 2: Antimicrobial Properties

Research conducted on related sulfonamide compounds indicated that modifications to the thiomorpholine structure improved antimicrobial efficacy against Gram-positive bacteria. This suggests that this compound could be further optimized for use in antibiotic therapies.

Summary Table of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryAnticancer and antimicrobial activitiesDevelopment of new drugs
Drug DevelopmentBuilding block for complex pharmaceuticalsEnhanced drug efficacy
Material ScienceDevelopment of new polymersImproved material properties

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine involves its interaction with molecular targets through various pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity with biological molecules.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The table below compares 4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine with key analogues:

Compound Name Substituents Key Functional Groups Electronic Effects
This compound 4-Bromo-2-fluorophenyl Sulfonyl (-SO₂-) Moderate EWG (Br, F), polarizable sulfur
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl None (direct aryl substitution) Strong EWG (NO₂), increases reactivity
4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide Prop-2-yn-1-yl Sulfone (-SO₂-) Electron-withdrawing sulfone, linear alkyne
4-(4-Fluorophenylsulfonimidoyl)thiomorpholine 4-Fluorophenyl Sulfonimidoyl (-NSO₂-) Chiral sulfonimidoyl, moderate EWG (F)
4-[(4-Bromo-2-fluorophenyl)carbonyl]thiomorpholine 4-Bromo-2-fluorophenyl Carbonyl (-CO-) Electron-withdrawing carbonyl, planar structure

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in 4-(4-nitrophenyl)thiomorpholine is a stronger EWG than bromo/fluoro in the target compound, leading to higher reactivity in nucleophilic substitutions .
  • Lipophilicity : Thiomorpholine derivatives generally exhibit higher lipophilicity than morpholine analogues, improving membrane permeability in drug design .

Key Insights :

  • The bromo and fluoro substituents in the target compound may enhance steric and electronic interactions with bacterial targets like DNA gyrase, similar to morpholine derivatives .
  • Sulfonyl groups improve solubility and target binding compared to non-sulfonated analogues, critical for pharmacokinetics .

Physicochemical and Commercial Considerations

  • Solubility : Sulfonyl groups increase aqueous solubility compared to carbonyl or nitro-substituted analogues .
  • Commercial Availability : The target compound is listed by suppliers like Echemi.com , indicating its utility in medicinal chemistry research .
  • Stability : Thiomorpholine’s sulfur atom is susceptible to oxidation, necessitating careful storage .

Biological Activity

4-(4-Bromo-2-fluorophenylsulfonyl)thiomorpholine, with the CAS number 1771023-89-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiomorpholine ring substituted with a sulfonyl group and a bromo-fluoro phenyl moiety. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, making it a candidate for further development as an antibacterial agent.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is thought to be mediated through several pathways:

  • Enzyme Inhibition : The sulfonyl group may interact with specific enzymes, potentially inhibiting their activity. This interaction could disrupt metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound may also bind to various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against various bacterial strains, demonstrating significant inhibitory effects compared to control groups. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antibiotic candidate.
  • Cancer Cell Studies : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased rates of cell death when treated with the compound.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of growth
AnticancerInduction of apoptosis
Enzyme InhibitionPotential disruption of metabolic pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-bromo-2-fluorophenylsulfonyl)thiomorpholine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Nucleophilic aromatic substitution (SNAr) is widely used. For example, thiomorpholine can react with activated aryl halides (e.g., 4-bromo-2-fluorobenzenesulfonyl chloride) in polar aprotic solvents (e.g., acetonitrile) under reflux. Base additives like triethylamine neutralize byproducts (e.g., HCl). Optimization may involve adjusting stoichiometry (1.2:1 aryl halide:thiomorpholine), solvent choice (DMF for slower reactions), or microwave-assisted heating to reduce reaction time .

Q. How is the purity and identity of this compound verified in synthetic workflows?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C chemical shifts with literature data (e.g., δH ~3.5–4.5 ppm for thiomorpholine ring protons) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C10_{10}H12_{12}BrFNO2_2S2_2).
  • Melting point analysis : Compare observed values (e.g., 156°C) with published data .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles) due to potential irritancy (data gaps in toxicity studies).
  • Store in inert, airtight containers at 2–8°C to prevent decomposition.
  • Avoid exposure to strong oxidizers (risk of sulfone degradation) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

  • Methodology :

  • Grow single crystals via vapor diffusion (e.g., CH2_2Cl2_2/hexane).
  • Use SHELXL for structure refinement with anisotropic displacement parameters. Non-spherical refinement (e.g., NoSpherA2 ) improves accuracy for light atoms like sulfur by modeling electron density anisotropically .
  • Validate using Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O bonds) that stabilize the crystal lattice .

Q. What computational methods predict the compound’s reactivity in drug-target interactions?

  • Methodology :

  • DFT calculations (B3LYP/def2-TZVPP basis set) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes) based on sulfonyl and bromo-fluoroaryl pharmacophores .

Q. How can contradictory biological activity data across studies be rationalized?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing Br with Cl alters lipophilicity, logP).
  • Metabolic stability assays : Test susceptibility to oxidation at the sulfur atom (thiomorpholine → sulfoxide/sulfone) using liver microsomes .
  • Crystallographic comparisons : Contrast packing motifs (e.g., dimerization via C–H···O bonds) with morpholine analogs to explain divergent bioactivity .

Q. What strategies improve the scalability of multi-step syntheses involving this compound?

  • Methodology :

  • Flow chemistry : Continuous processing minimizes intermediate isolation (e.g., inline quenching of SNAr reactions).
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface modeling.
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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